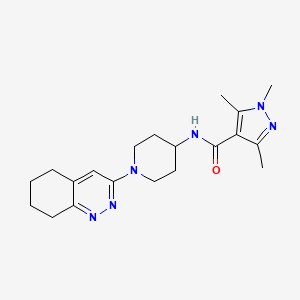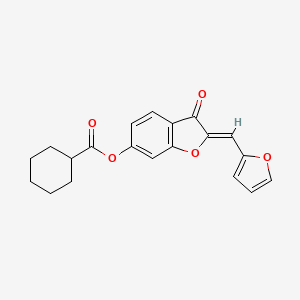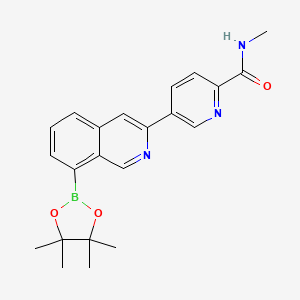
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule that has gained significant interest in the field of medicinal chemistry. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of various cellular processes.
Wirkmechanismus
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile selectively inhibits the PDE4 enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the modulation of various signaling pathways. The exact mechanism of action of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is still under investigation, but it is believed to involve the regulation of pro-inflammatory cytokines, neurotransmitters, and other signaling molecules.
Biochemical and physiological effects:
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the modulation of immune responses, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to reduce airway hyperresponsiveness in animal models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile. One area of interest is the potential use of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile as a potential therapeutic agent for respiratory disorders such as asthma and COPD. Further optimization of the pharmacokinetic properties of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile may also be necessary to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is a novel small molecule that has shown promising results in preclinical models of inflammation, neurodegenerative diseases, and psychiatric disorders. Its selective inhibition of the PDE4 enzyme makes it a potential therapeutic agent for a variety of diseases, including respiratory disorders and neurodegenerative diseases. Further research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-(4-ethoxyphenyl)oxazole-4-carbonitrile, which is then reacted with 4-(2-chlorobenzoyl)piperazine to give the final product. The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been optimized to provide high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been extensively studied in various preclinical models, including animal models of inflammation, neurodegenerative diseases, and psychiatric disorders. It has shown promising results in reducing inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors. 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to have a potential therapeutic effect in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Eigenschaften
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXMRJGXPQXGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)
![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)




![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)

